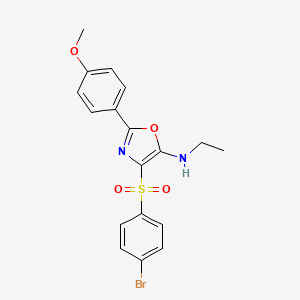

4-((4-bromophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine

Beschreibung

This compound features a 1,3-oxazole core substituted with a 4-bromophenylsulfonyl group at position 4, an N-ethylamine at position 5, and a 4-methoxyphenyl group at position 2. The bromophenylsulfonyl moiety enhances lipophilicity, while the methoxyphenyl group contributes to electronic modulation. Its design aligns with strategies to optimize antimicrobial activity through halogenation and sulfonylation .

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)sulfonyl-N-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O4S/c1-3-20-17-18(26(22,23)15-10-6-13(19)7-11-15)21-16(25-17)12-4-8-14(24-2)9-5-12/h4-11,20H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEMITAGKWAECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxazole ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of different substituted oxazoles or other derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic properties, including potential use in drug development.

Industry: Employed in the production of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution Effects

- The furan-2-yl and 4-fluorophenyl groups introduce steric and electronic differences, which may reduce antimicrobial potency compared to the brominated analog .

- N-{4-[(4-Chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives: Chlorinated analogs exhibit lower clogP values (average ~3.2) versus brominated derivatives (clogP ~4.1). Bromine’s higher lipophilicity correlates with improved antimicrobial activity, as demonstrated by MIC values (2.5–1024 µg/mL for brominated scaffolds vs.

Heterocycle Core Modifications

- Retains the oxazole core but lacks the methoxyphenyl substituent, which is critical for π-π stacking in target binding .

- 5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 338956-70-0) :

Substituent Variations on the Amine Group

- 2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide (CAS 850926-92-0): The sulfanyl acetamide side chain introduces hydrogen-bonding capacity but increases molecular weight (MW = 582.5 g/mol vs.

Structural and Pharmacokinetic Data Table

*Predicted based on similar brominated scaffolds in .

Key Findings and Implications

Halogen Impact : Bromine’s higher lipophilicity and polarizability enhance antimicrobial efficacy compared to chlorine, as seen in MIC trends .

Oxazole vs. Other Heterocycles : The oxazole core’s resonance stability and planar structure favor target binding over oxadiazoles or isoxazoles .

Substituent Design: The N-ethyl group balances lipophilicity and metabolic stability, outperforming bulkier (e.g., morpholinopropyl) or hydrophilic groups .

Biologische Aktivität

The compound 4-((4-bromophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, highlighting its therapeutic applications and mechanisms of action.

Synthesis and Characterization

The synthesis of 4-((4-bromophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine involves several steps, typically starting from commercially available precursors. The compound is characterized using various techniques including:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.

- Infrared Spectroscopy (IR) : Helps identify functional groups within the compound.

- Mass Spectrometry (MS) : Confirms the molecular weight and structural integrity.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. Results indicated that it exhibited significant antioxidant activity, with an inhibition rate comparable to standard antioxidants. This suggests that the compound may help mitigate oxidative stress-related diseases.

| Compound | DPPH Inhibition Rate (%) |

|---|---|

| 4-((4-bromophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine | 16.75 ± 1.18 |

| Standard Antioxidant | >20 |

Antimicrobial Activity

The compound was screened for antimicrobial properties against various bacterial strains. It demonstrated notable activity, particularly against Gram-positive bacteria, which could be attributed to the presence of the bromophenyl and methoxyphenyl groups that enhance lipophilicity and membrane penetration.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Cytotoxicity Studies

Cytotoxicity was assessed using various cancer cell lines, revealing that the compound exhibited selective cytotoxic effects. The IC50 values were determined, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 22.5 |

The biological activity of 4-((4-bromophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine can be attributed to several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : The antioxidant properties help in scavenging free radicals, thereby protecting cellular components from oxidative damage.

- Disruption of Bacterial Cell Walls : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Recent studies have explored the therapeutic potential of this compound in various models:

- Diabetes Model : In diabetic rats, treatment with the compound improved glucose tolerance and insulin sensitivity by modulating key metabolic pathways.

- Cancer Treatment : In vitro studies showed that it significantly inhibited cell proliferation in breast cancer models, suggesting its utility in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.